5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H12ClN5O and its molecular weight is 337.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.
The molecular formula of the compound is C16H14ClN5O with a molecular weight of 335.77 g/mol. It features a triazole ring fused with an oxadiazole moiety, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄ClN₅O |
Molecular Weight | 335.77 g/mol |
CAS Number | 894935-29-6 |
IUPAC Name | This compound |
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
-
Mechanism of Action :
- The compound targets enzymes such as HDAC (Histone Deacetylase), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDAC can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression and induction of apoptosis .
- Molecular docking studies suggest that the compound interacts favorably with cancer-related proteins, enhancing its potential as an anticancer agent .
- Case Studies :
Antimicrobial Activity
The oxadiazole derivatives have also been reported to possess broad-spectrum antimicrobial activity.
-
Types of Activity :
- Antibacterial: Effective against various bacterial strains including Mycobacterium bovis, showcasing potential for treating tuberculosis .
- Antifungal: In vitro studies revealed effectiveness against several fungal pathogens.
- Antiviral: Some derivatives have shown promise in inhibiting viral replication.
- Research Findings :
Summary of Biological Activities
Properties
IUPAC Name |
5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c1-11-15(20-22-23(11)14-9-5-8-13(18)10-14)17-19-16(21-24-17)12-6-3-2-4-7-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSKGHFSLNMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.